molecular formula C18H18N4S B2508373 5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2380041-93-8

5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No. B2508373
CAS RN: 2380041-93-8
M. Wt: 322.43
InChI Key: WHHBMVSOIWFIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Quinoxaline derivatives are known to exhibit diverse pharmacological activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods involve the oxidation of aromatic diamines with various organic materials .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary greatly depending on the substituents attached to the quinoxaline core. For example, it’s noted that aryl substituents can be twisted out of the plane by 27–55 degrees, which is an optimal compromise between conjugation and steric repulsion .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. For example, some quinoxaline derivatives have been found to have anticancer activity through antagonism of the A2B adenosine receptor .

Future Directions

The future directions in the study of quinoxaline derivatives could involve the design and synthesis of new derivatives with potential therapeutic applications. For example, there is significant interest in A2B receptor antagonists for their potential anticancer activity .

properties

IUPAC Name

5-(1-quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-2-4-16-15(3-1)19-9-18(20-16)22-11-14(12-22)21-7-5-17-13(10-21)6-8-23-17/h1-4,6,8-9,14H,5,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHBMVSOIWFIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.